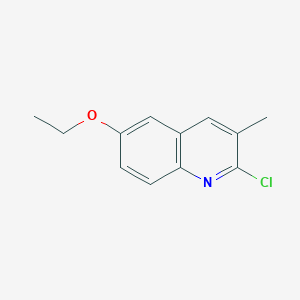

2-Chloro-6-ethoxy-3-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents and a versatile building block in organic chemistry. nih.govresearchgate.net Its unique structural features allow for the design and synthesis of novel bioactive compounds. orientjchem.org Quinoline derivatives have demonstrated a wide array of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. orientjchem.orgnih.govrsc.org This broad spectrum of activity has solidified the quinoline nucleus as a "privileged scaffold" in drug discovery. researchgate.netnih.gov

In medicinal chemistry, the functionalization of the quinoline ring at various positions can significantly alter the pharmacological activity of the resulting derivatives. nih.gov For instance, certain substitutions can enhance the efficacy of a compound against specific pathogens or cell lines. rsc.org This adaptability makes quinoline a valuable template for developing new drugs to combat a range of diseases, from infectious diseases to cancer. nih.govorientjchem.orgrsc.org The development of numerous quinoline-based drugs that have reached the market underscores the importance of this chemical class in modern medicine. nih.gov

Beyond its medicinal applications, the quinoline framework is a crucial component in organic synthesis. Its aromatic nature and the presence of a nitrogen atom provide multiple sites for chemical modification, enabling the construction of complex molecular architectures.

Historical Development of Quinoline Core Synthesis Methodologies

The synthesis of the quinoline core has a rich history dating back to the 19th century. The first isolation of quinoline from coal tar was achieved by Friedlieb Ferdinand Runge in 1834. nih.gov A number of classical named reactions have since been developed to construct the quinoline ring system, often starting from simple anilines. wikipedia.org

Some of the most notable historical methods include:

Skraup Synthesis (1880): This was the first laboratory synthesis of quinoline and involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.org

Friedländer Synthesis (1882): A convenient method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. rsc.orgnih.gov

Combes Synthesis (1888): This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline with a β-diketone. wikipedia.orgiipseries.org

Conrad-Limpach Synthesis (1887): This reaction involves the condensation of an aniline with a β-ketoester to form 4-hydroxyquinolines. orientjchem.orgiipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds in place of glycerol. researchgate.net

Pfitzinger Reaction (1886): This reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.orgresearchgate.net

Gould-Jacobs Reaction: This method starts from an aniline and ethyl ethoxymethylenemalonate to form 4-hydroxy-3-carboethoxyquinolines. wikipedia.orgmdpi.com

Camps Quinoline Synthesis: This reaction involves the base-catalyzed cyclization of an o-acylaminoacetophenone. wikipedia.orgmdpi.com

These foundational methods, along with their modern variations, have provided chemists with a powerful toolkit for accessing a wide variety of substituted quinolines. researchgate.net

Strategic Importance of 2-Chloro-6-ethoxy-3-methylquinoline as a Precursor and Building Block in Advanced Molecular Architectures

This compound is a specific quinoline derivative that serves as a valuable intermediate in the synthesis of more complex molecules. Its strategic importance lies in the reactivity of the chlorine atom at the 2-position of the quinoline ring. This chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of new chemical entities.

The presence of the ethoxy and methyl groups at the 6- and 3-positions, respectively, also influences the electronic properties and steric environment of the molecule, which can be leveraged in synthetic design. While detailed research findings on the specific applications of this compound as a precursor are not extensively documented in the provided search results, its structure suggests its utility as a building block for creating more elaborate quinoline-based compounds with potential applications in medicinal chemistry and materials science.

Table of Compound Properties: this compound

| Property | Value |

| CAS Number | 948291-66-5 |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

| Physical Form | Solid |

| InChI Key | DLRPVFUNQNZOAX-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethoxy-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-3-15-10-4-5-11-9(7-10)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRPVFUNQNZOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588992 | |

| Record name | 2-Chloro-6-ethoxy-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-66-5 | |

| Record name | 2-Chloro-6-ethoxy-3-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-ethoxy-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 6 Ethoxy 3 Methylquinoline

Nucleophilic Substitution Reactions at the C-2 Position of the Quinoline (B57606) Ring

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic substitution, a key reaction for the derivatization of this heterocyclic system.

Mechanism and Scope of Chlorine Replacement by Various Nucleophiles

The generally accepted mechanism for nucleophilic aromatic substitution on the electron-deficient quinoline ring involves a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring. The reactivity of 2-chloroquinolines can be influenced by the nature of the nucleophile and the presence of substituents on the quinoline ring. For instance, 2-chloroquinoline (B121035) exhibits higher reactivity towards methoxide (B1231860) ions compared to its 4-chloro counterpart. researchgate.net

The chlorine atom in 2-chloroquinolines can be readily displaced by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. nih.gov This reactivity allows for the introduction of diverse functional groups at the C-2 position, leading to a wide range of derivatives.

Synthesis of Quinoline Amines and Other Functionalized Derivatives

The reaction of 2-chloro-6-ethoxy-3-methylquinoline with various amines leads to the synthesis of the corresponding 2-aminoquinoline (B145021) derivatives. This transformation is a cornerstone for creating libraries of compounds with potential biological activities. For example, treatment of substituted 2-chloroquinolines with amines can yield N-substituted 2-aminoquinolines. acs.org The synthesis of quinoline amines is often achieved by heating the chloroquinoline with the desired amine, sometimes in the presence of a base or a catalyst to facilitate the reaction.

Beyond simple amination, other functionalized derivatives can be prepared. For instance, reaction with thiols can introduce sulfur-containing moieties, and reaction with alkoxides can yield ether derivatives. The versatility of nucleophilic substitution at the C-2 position makes this compound a valuable starting material for the synthesis of a diverse array of functionalized quinoline compounds.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system can undergo electrophilic aromatic substitution, although the pyridine (B92270) ring is generally deactivated towards electrophiles compared to the benzene (B151609) ring. The presence of the electron-donating ethoxy and methyl groups on the benzene portion of the this compound molecule would be expected to direct incoming electrophiles to the ortho and para positions relative to these groups, primarily C-5 and C-7.

Key electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require strong acidic conditions to generate a potent electrophile that can overcome the deactivating effect of the nitrogen atom in the quinoline ring. masterorganicchemistry.com The precise regioselectivity of these reactions on this compound would depend on a complex interplay of the electronic effects of all substituents.

Modifications of the Ethoxy Group and its Impact on Reactivity

The ethoxy group at the C-6 position is an important modulator of the electronic properties of the quinoline ring. As an electron-donating group, it increases the electron density of the benzene ring, thereby influencing the regioselectivity and rate of electrophilic aromatic substitution reactions.

While the ethoxy group itself is generally stable, its ether linkage can be cleaved under harsh conditions, such as with strong acids like hydrobromic or hydriodic acid, to yield the corresponding phenol. This transformation would significantly alter the electronic properties and subsequent reactivity of the quinoline system. The resulting hydroxyl group is also a site for further functionalization, such as through esterification or etherification.

Reactions Involving the Methyl Group at C-3

The methyl group at the C-3 position of the quinoline ring is also a site for chemical modification, primarily through reactions involving the activation of its C-H bonds.

Condensation Reactions, including Claisen-Schmidt Condensations

The methyl group at C-3 can participate in condensation reactions with aldehydes and ketones, particularly in the presence of a base. A notable example is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone or aldehyde with a non-enolizable aldehyde in the presence of a base to form a chalcone (B49325) or a related α,β-unsaturated carbonyl compound. nih.gov In the context of this compound, the methyl group could potentially be deprotonated by a strong base to form a carbanion, which could then act as a nucleophile and attack the carbonyl group of an aldehyde. This would lead to the formation of a new carbon-carbon bond and the introduction of a more complex side chain at the C-3 position. The feasibility and outcome of such reactions would depend on the specific reaction conditions and the reactivity of the chosen aldehyde.

Synthesis of Chalcone Derivatives from this compound Precursors

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are valuable intermediates in organic synthesis. The synthesis of chalcone derivatives from this compound precursors typically involves a Claisen-Schmidt condensation. scispace.comnih.govresearchgate.net This reaction entails the condensation of an appropriately substituted quinoline aldehyde with an acetophenone (B1666503) or another suitable ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.govresearchgate.netekb.eg

For instance, 2-chloro-3-formyl-6-methylquinoline can be reacted with various acetophenones (e.g., p-hydroxyacetophenone, 2-acetyl pyridine, 2-acetyl furan, 3-acetyl indole) in the presence of ethanolic sodium hydroxide to yield the corresponding quinolinylchalcones. ekb.egresearchgate.net The resulting chalcones can then be further modified, for example, through iodination using dimethyl sulfoxide (B87167) and iodine crystals or bromination. ekb.eg

The general synthetic approach is outlined below:

Scheme 1: General Synthesis of Chalcone Derivatives| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| 2-Chloro-3-formyl-6-methylquinoline | Substituted Acetophenone | NaOH/Ethanol (B145695) | Quinolinylchalcone |

Heterocyclic Annulation and Ring-Forming Reactions Using this compound as a Core

The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems through annulation and ring-forming reactions. These reactions often utilize the reactive chlorine and methyl groups to construct new rings fused to the quinoline core.

Formation of Quinoline-Chalcone Hybrid Compounds

Quinoline-chalcone hybrids are molecules that incorporate both the quinoline and chalcone pharmacophores, often exhibiting interesting biological activities. nih.gov The synthesis of these hybrids can be achieved by coupling a quinoline moiety with a chalcone derivative. nih.govresearchgate.net One common strategy involves the reaction of a quinoline hydrazide with a chalcone precursor. nih.gov For example, 2-aryl-quinoline-4-carboxylic acids can be converted to their corresponding ethyl esters and then to hydrazides. These hydrazides are subsequently coupled with chalcones to form the desired quinoline-chalcone hydrazone hybrids. nih.gov The formation of the open hydrazone structure is confirmed by spectroscopic methods, such as the appearance of two doublets for the chalcone olefinic protons and an exchangeable NH proton in ¹H NMR spectra. nih.gov

Synthesis of Fused Heterocyclic Systems (e.g., Pyrazoles, Thiazolones, Triazoles)

The versatile reactivity of this compound and its derivatives allows for the construction of various fused heterocyclic systems.

Pyrazoles: Pyrazoline derivatives can be synthesized by the condensation of quinolinylchalcones with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine. researchgate.netnih.gov This reaction involves the cyclization of the α,β-unsaturated ketone system of the chalcone with the hydrazine.

Thiazolones and Pyrimidines: Quinolinylchalcones can also serve as precursors for other heterocyclic rings. For example, reaction with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine-2-one or pyrimidine-2-thiol (B7767146) derivatives, respectively. researchgate.net

Triazoles: The synthesis of fused 1,2,3-triazoles can be achieved through various methods. One approach involves the reaction of 2-methylquinolines with N-tosylhydrazine in the presence of iodine. researchgate.net Another strategy utilizes the copper-catalyzed click reaction between a quinoline-derived azide (B81097) and an alkyne. nih.gov Pyrido- and quinolinotetrazoles, which exist in equilibrium with their azide forms, can act as azide surrogates in these reactions. nih.gov The synthesis of piperazine-fused triazoles has also been reported, highlighting the diverse strategies for constructing these fused systems. niscpr.res.in

Table 1: Synthesis of Fused Heterocycles from Quinoline Precursors

| Quinoline Precursor | Reagent | Product |

| Quinolinylchalcone | Hydrazine Hydrate | Pyrazoline |

| Quinolinylchalcone | Phenylhydrazine | Phenyl-substituted Pyrazoline |

| Quinolinylchalcone | Urea | Pyrimidine-2-one |

| Quinolinylchalcone | Thiourea | Pyrimidine-2-thiol |

| 2-Methylquinoline | N-Tosylhydrazine/Iodine | nih.govnih.govresearchgate.netTriazolo[1,5-a]quinoline |

| Quinoline Azide | Alkyne (Cu-catalyzed) | 1,2,3-Triazole-substituted Quinoline |

Preparation of Hydrazone Derivatives

Hydrazone derivatives of this compound are readily prepared through the condensation of a quinoline carbohydrazide (B1668358) with various aldehydes. researchgate.netinovatus.es For example, quinoline-6-carbohydrazide (B1297473) can be refluxed with a suitable aldehyde in ethanol with a catalytic amount of acetic acid to yield the corresponding hydrazone. inovatus.es These reactions are generally straightforward and provide the desired products in good yields. nih.gov The synthesis of 2-chloro-6-methylquinoline (B1583817) hydrazones has been reported through the condensation of substituted acyl hydrazines with 2-chloro-3-formyl-6-methylquinoline. researchgate.net

Metal-Catalyzed Coupling Reactions for Functionalization (e.g., Suzuki Coupling)

The chlorine atom at the 2-position of the quinoline ring is amenable to substitution via metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. libretexts.orgorganic-chemistry.org This reaction allows for the formation of a carbon-carbon bond between the quinoline core and a variety of aryl or heteroaryl groups.

The Suzuki coupling typically involves the reaction of the 2-chloroquinoline derivative with an organoboron compound, such as a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. researchgate.netnih.gov The catalytic cycle generally proceeds through oxidative addition of the chloroquinoline to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The choice of catalyst, ligands, and base can be crucial for the success of the reaction, especially with heteroaryl substrates. researchgate.netnih.gov While the Suzuki coupling is a powerful tool for functionalizing the 2-position, the presence of certain functional groups, such as hydrazides, can sometimes deactivate the palladium catalyst, necessitating alternative synthetic strategies. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 6 Ethoxy 3 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of quinoline (B57606) derivatives reveals characteristic chemical shifts for the protons, influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the bicyclic ring system. For instance, in 6-ethoxyquinaldine, a related compound, the methyl protons of the ethoxy group typically appear as a triplet around 1.35 ppm, while the methylene (B1212753) protons resonate as a quartet near 3.99 ppm. rsc.org The aromatic protons exhibit complex multiplicity in the range of 6.98-7.95 ppm. rsc.org In 2-chloro-4-ethoxy-quinoline, the protons of the ethoxy group are also readily identifiable. nih.gov Studies on various quinoline derivatives have shown that intermolecular interactions, such as π-π stacking, can lead to concentration-dependent chemical shifts, particularly for the aromatic protons. uncw.edu The H8 proton in some quinolone derivatives can exhibit unusual broadening in its NMR signal. nih.gov

Table 1: Representative ¹H NMR Data for Substituted Quinolines

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 6-Ethoxyquinaldine rsc.org | -OCH₂CH₃ | 1.35 | t |

| -OCH₂ CH₃ | 3.99 | q | |

| Aromatic-H | 6.98-7.95 | m | |

| 6-Methylquinoline chemicalbook.com | -CH₃ | 2.52 | s |

| Aromatic-H | 7.33-8.84 | m | |

| 2-Chloro-6-methylquinoline-3-carbaldehyde (B1581043) derivative rsc.org | -CH₃ | 2.53 | s |

| Aromatic-H | 7.40-8.59 | m | |

| -CHO | 10.75 | s |

Note: This table is interactive and can be sorted by clicking on the column headers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In 6-ethoxyquinaldine, the carbon of the methyl group in the ethoxy substituent resonates at approximately 14.8 ppm, while the methylene carbon appears around 64.8 ppm. rsc.org The ipso-carbons (carbons directly attached to substituents) and other aromatic carbons show signals in the downfield region, typically between 121 and 159 ppm. rsc.org For 3-methylquinoline, the methyl carbon signal is observed at around 18.5 ppm, with the aromatic carbons appearing in the 125-150 ppm range. The carbon atoms of the pyridine (B92270) ring generally resonate at lower field than those of the benzene (B151609) ring. spectrabase.com

Table 2: Representative ¹³C NMR Data for Substituted Quinolines

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 6-Ethoxyquinaldine rsc.org | -OCH₂C H₃ | 14.8 |

| -OC H₂CH₃ | 64.8 | |

| Aromatic-C | 121.71-129.34 | |

| Ipso-C | 124.5, 139.1, 146.7, 158.7 | |

| 6-Methoxy-2-methylquinoline rsc.org | -CH₃ | 25.03 |

| -OCH₃ | 55.47 | |

| Aromatic-C | 121.83-134.99 | |

| Ipso-C | 127.3, 142.5, 156.33, 157.14 |

Note: This table is interactive and can be sorted by clicking on the column headers.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In quinoline derivatives, the aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. mdpi.comnih.gov The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands in the 1620-1430 cm⁻¹ range. mdpi.comresearchgate.net For 2-Chloro-6-ethoxy-3-methylquinoline, the presence of the ethoxy group would be confirmed by C-O stretching vibrations, which are typically found in the 1275–1200 cm⁻¹ region for aryl ethers. mdpi.com The methyl group would exhibit characteristic C-H bending vibrations. The C-Cl stretch of a chloro-substituted quinoline is generally observed in the lower frequency region of the spectrum. In a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, the aromatic C-H stretching was observed at 3000 cm⁻¹, and the C=N stretching was seen at 1618 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Quinolines

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3000-3112 | mdpi.comnih.gov |

| Alkyl C-H | Stretching | 2850-2920 | mdpi.comnih.gov |

| C=C / C=N (ring) | Stretching | 1374-1668 | mdpi.com |

| C-O (ether) | Stretching | 1200-1307 | mdpi.com |

Note: This table is interactive and can be sorted by clicking on the column headers.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 221.68. sigmaaldrich.com The fragmentation of quinoline derivatives is highly dependent on the nature and position of the substituents. chempap.orgcdnsciencepub.com A common fragmentation pathway for quinolines involves the loss of HCN from the molecular ion. chempap.org In methoxyquinolines, fragmentation often initiates at the methoxy (B1213986) group, leading to the loss of a methyl radical (CH₃) or a formyl radical (CHO). cdnsciencepub.commcmaster.ca For 2-chloroquinoline (B121035), the molecular ion is observed at m/z 163, with a prominent fragment at m/z 128, corresponding to the loss of a chlorine atom. nih.gov The presence of the ethoxy group in this compound would likely lead to characteristic fragmentation patterns involving the loss of an ethyl radical or ethylene.

Table 4: Key Mass Spectral Fragments for Quinolines

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |

| Quinoline | 129 | 102 | Loss of HCN | chempap.org |

| 2-Chloroquinoline | 163/165 | 128 | Loss of Cl | nih.gov |

| Methoxyquinolines | 159 | 144, 130, 116 | Loss of CH₃, CHO, etc. | cdnsciencepub.com |

| 6-Methoxy-2-methylquinoline | 173 | 158, 130 | Loss of CH₃, etc. | rsc.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and optical properties. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π-π* and n-π* transitions. nih.govresearchgate.net The absorption maxima (λmax) are sensitive to the substituents on the quinoline ring and the polarity of the solvent. mdpi.comnih.gov For instance, a study on 2-formyl-6-methoxy-3-carbethoxy quinoline in methanol (B129727) showed absorption bands at 207, 237, and 319 nm. nih.gov The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. researchgate.net The optical properties of these compounds are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

Table 5: UV-Vis Absorption Maxima for Quinolines

| Compound | Solvent | λmax (nm) | Reference |

| 2-Formyl-6-methoxy-3-carbethoxy quinoline | Methanol | 207, 237, 319 | nih.gov |

| Quinoline derivatives | Various organic solvents | ~300-400 | mdpi.com |

| 2-Chloro-6-methylaniline | Ethanol (B145695) | 260, 285, 306 | researchgate.net |

Note: This table is interactive and can be sorted by clicking on the column headers.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Crystal Data and Refinement Parameters

While specific crystal structure data for this compound is not publicly available, analysis of closely related derivatives provides significant insight into the crystallographic properties of this class of compounds. The crystal structures of ethyl 2-chloro-6-methylquinoline-3-carboxylate and 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate have been determined by single-crystal X-ray diffraction, offering a representative understanding of the molecular geometry and packing.

For instance, ethyl 2-chloro-6-methylquinoline-3-carboxylate crystallizes in a triclinic system. The refinement of its structure shows an R-factor of 0.028, indicating a good fit between the crystallographic model and the experimental X-ray diffraction data. Similarly, 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate crystallizes in the monoclinic system. Detailed crystallographic data and refinement parameters for these illustrative analogues are presented below.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-chloro-6-methylquinoline-3-carboxylate Data sourced from research on a closely related derivative to illustrate typical crystallographic parameters.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂ClNO₂ |

| Formula Weight (Mᵣ) | 249.69 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.0391 (5) |

| b (Å) | 7.2986 (6) |

| c (Å) | 13.4323 (12) |

| α (°) | 98.238 (6) |

| β (°) | 90.123 (5) |

| γ (°) | 96.429 (6) |

| Volume (V) (ų) | 582.16 (9) |

| Z | 2 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.32 |

| Temperature (K) | 150 |

| Reflections collected | 5190 |

| Independent reflections | 2061 |

| R[F² > 2σ(F²)] | 0.028 |

| wR(F²) | 0.078 |

| Goodness-of-fit (S) | 1.06 |

Table 2: Crystal Data and Structure Refinement for 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate Data sourced from research on a closely related derivative to illustrate typical crystallographic parameters.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₁BrClNO₂ |

| Formula Weight (Mᵣ) | 328.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1740 (4) |

| b (Å) | 29.0515 (14) |

| c (Å) | 7.2875 (4) |

| β (°) | 99.167 (3) |

| Volume (V) (ų) | 1290.42 (13) |

| Z | 4 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 3.39 |

| Temperature (K) | 100 |

| Reflections collected | 11364 |

| Independent reflections | 2938 |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.092 |

| Goodness-of-fit (S) | 1.02 |

Analysis of Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of quinoline derivatives is governed by a variety of non-covalent interactions, which dictate their crystal packing and solid-state properties. In derivatives of this compound, key interactions include π-π stacking, hydrogen bonding, and other weak contacts.

π-π Stacking Interactions: A predominant feature in the crystal packing of substituted quinolines is the presence of π-π stacking interactions. These occur between the electron-rich aromatic quinoline ring systems of adjacent molecules. In the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, molecules interact via aromatic π–π stacking with a shortest centroid–centroid separation of 3.6774 (9) Å, which helps generate sheets in the (010) plane. acs.orglasalle.edu For (2-Chloro-6-methylquinolin-3-yl)methanol, π-π stacking interactions are also observed, contributing to the stabilization of the crystal structure with a centroid-centroid distance of 3.713 (3) Å. researchgate.net These interactions are crucial for the formation of fascinating supramolecular architectures, such as π–π stacked infinite chains, in the crystal lattice of various quinoline compounds. nih.gov

Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH₂, weak C—H···O and C—H···N hydrogen bonds play a significant role in its supramolecular assembly. In related structures, weak C—H···O hydrogen bonds are observed to link molecules into chains. acs.org For example, in 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, the crystal packing is stabilized by weak C—H···O hydrogen bonds. cookechem.com The ethoxy group on the target molecule provides an oxygen atom that can act as a hydrogen bond acceptor, facilitating such interactions.

Conformational Analysis and Planarity of the Quinoline Ring System

The conformational analysis of this compound and its derivatives largely centers on the planarity of the fused quinoline ring system and the orientation of its substituents.

The quinoline ring system itself is inherently aromatic and thus tends to be planar. X-ray crystallographic studies on numerous analogues confirm this characteristic. For example, in ethyl 2-chloro-6-methylquinoline-3-carboxylate, the quinoline ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.029 Å. acs.orglasalle.edu Similarly, the quinolinyl fused-ring of 2-chloro-6-methylquinoline-3-carbaldehyde is almost planar, showing an r.m.s. deviation of just 0.013 Å. researchgate.netfiveable.me In another related compound, (2-Chloro-6-methylquinolin-3-yl)methanol, the molecule is described as being close to planar, with an r.m.s deviation for the non-hydrogen atoms of 0.026 Å. researchgate.net

While the core ring system is planar, the substituents can exhibit some torsional flexibility. In ethyl 2-chloro-6-methylquinoline-3-carboxylate, the ester group is twisted out of the plane of the quinoline ring, indicated by a dihedral angle of 54.97 (6)°. acs.orglasalle.edu In the case of 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, the two rings of the quinoline group are fused with a slight dihedral angle of 1.28 (9)°. cookechem.com For this compound, the bicyclic quinoline core is expected to be largely planar, while the ethoxy and methyl groups will adopt conformations that minimize steric hindrance. The ethoxy group, connected via an oxygen atom, will have rotational freedom, but its preferred conformation will likely position the ethyl chain in a way that avoids steric clash with the adjacent ring protons.

Computational Chemistry and Molecular Modeling Investigations of 2 Chloro 6 Ethoxy 3 Methylquinoline and Its Analogs

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction and Correlation

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for investigating the electronic excited states of molecules, making it particularly useful for predicting and interpreting UV-visible absorption spectra. nih.govrsc.org This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. tees.ac.uk For quinoline (B57606) derivatives, TD-DFT has been successfully employed to understand their photophysical characteristics and to correlate theoretical predictions with experimental spectroscopic data. nih.govarabjchem.org

The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and basis set. researchgate.net Studies on various quinoline derivatives and other heterocyclic systems have shown that hybrid functionals, such as B3LYP and PBE0, often provide results that are in good agreement with experimental values. nih.govresearchgate.net For instance, calculations on a series of tunable quinoline derivatives using the B3LYP functional with a 6-31G'(d,p) basis set were used to predict their absorption spectra. rsc.orgresearchgate.net Similarly, a detailed analysis of tetrahydroquinoline derivatives utilized the B3LYP/6-31+G(d,p) method to assign the nature of the electronic transitions, such as π → π* or n → π*, and to achieve good correlation with experimental energy transitions and molar extinction coefficients. rsc.org

The process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to obtain the vertical excitation energies and oscillator strengths. The excitation energy corresponds to the position of the absorption maximum (λmax), while the oscillator strength relates to the intensity of the absorption band. humanjournals.com The solvent environment can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which is crucial as solvatochromic shifts (changes in λmax with solvent polarity) are common. researchgate.netresearchgate.net

In the context of 2-Chloro-6-ethoxy-3-methylquinoline and its analogs, TD-DFT can elucidate how different substituents on the quinoline core affect the electronic structure and, consequently, the absorption spectra. The electron-donating ethoxy group and the electron-withdrawing chloro group, along with the methyl group, will influence the energies of the frontier molecular orbitals (HOMO and LUMO). TD-DFT calculations can predict the λmax for the principal electronic transitions, which are typically HOMO-LUMO transitions, and correlate these with experimental spectra to validate the computational model.

Table 1: Representative TD-DFT Calculated vs. Experimental Absorption Maxima (λmax) for Substituted Quinolines

| Compound/Derivative Class | Functional/Basis Set | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

| Substituted Quinoline-amides | B3LYP/6-31G'(d,p) | Various | 337 - 342 | 304 - 342 | researchgate.net |

| Tetrahydroquinolines | B3LYP/6-31+G(d,p) | Various | Good Correlation | Data Provided | rsc.org |

| Quinic Acid | B3LYP/6-311++G** | Water | Good Concordance | Data Provided | humanjournals.com |

| Anthraquinones | PBE0/PCM | Various | Mean Absolute Error < 20 nm | Data Provided | researchgate.net |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atomic and bonding properties based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de This approach partitions a molecule into discrete atomic basins, allowing for the analysis of chemical bonds as paths of maximum electron density—known as bond paths—that link the nuclei of adjacent atoms. pitt.edu The point of minimum electron density along this path is termed the bond critical point (BCP). pitt.edu

The properties of the electron density at the BCP offer profound insights into the nature of the chemical interaction. Key topological parameters at the BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order; higher values suggest a stronger, more covalent bond.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a concentration of charge, characteristic of shared-shell or covalent interactions. A positive value (∇²ρ(r) > 0) signifies charge depletion, typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. wiley-vch.de

The total electron energy density (H(r)) : The sign of H(r), which is the sum of the potential and kinetic energy densities, can also help characterize the interaction. A negative H(r) suggests a significant degree of covalent character. researchgate.net

For this compound, QTAIM analysis can be applied to characterize the intramolecular bonds. nih.gov For example, it can quantify the covalent character of the C-Cl bond, the C-N bonds within the quinoline ring, and the C-C bonds of the aromatic system. researchgate.net The analysis can reveal the degree of electron delocalization within the heterocyclic and benzene (B151609) rings by examining the ρ(r) values at the respective BCPs. rsc.org Studies on similar heterocyclic systems have used QTAIM to investigate intramolecular hydrogen bonds and other non-covalent interactions that contribute to molecular stability. researchgate.netnih.gov

By calculating and analyzing the topological properties at the bond critical points for all atomic pairs in this compound and its analogs, a detailed and quantitative picture of the electronic structure and bonding can be constructed. rsc.orgresearchgate.net

Table 2: Typical QTAIM Parameters at Bond Critical Points (BCPs) for Different Interaction Types

| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Nature of Interaction | Reference |

| Covalent (e.g., C-C in benzene) | > 0.20 | < 0 | Shared-shell | wiley-vch.de |

| Polar Covalent (e.g., C-N) | ~0.2-0.3 | < 0 | Shared-shell | rsc.org |

| Strong Hydrogen Bond | ~0.02-0.04 | > 0 | Closed-shell | researchgate.netresearchgate.net |

| Weak Hydrogen Bond | < 0.02 | > 0 | Closed-shell | nih.gov |

| van der Waals (e.g., Cl···H) | < 0.01 | > 0 | Closed-shell | rsc.org |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a molecular crystal. mdpi.com The Hirshfeld surface itself is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the combined contribution from all other molecules in the crystal. mdpi.com By mapping various properties onto this surface, one can gain detailed insights into the crystal packing environment.

Key tools in this analysis include:

d_norm surface : This surface is mapped with a normalized contact distance (d_norm), which is based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, and the van der Waals radii of the respective atoms. Red spots on the d_norm map highlight intermolecular contacts that are shorter than the sum of the van der Waals radii, indicating significant interactions like hydrogen bonds. researchgate.net

2D Fingerprint Plots : These plots are histograms that summarize the distribution of d_i and d_e distances for all points on the Hirshfeld surface. nih.gov They provide a quantitative summary of the types of intermolecular contacts present. Each type of contact (e.g., H···H, C···H, O···H, Cl···H) has a characteristic appearance on the plot, and the relative area under these features corresponds to the percentage contribution of that contact to the total Hirshfeld surface area. nih.gov

For quinoline derivatives, Hirshfeld analysis reveals the dominant forces governing their solid-state structures. In a study of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, H···H contacts were found to be the most significant contributor (50.8%) to the crystal packing, followed by Cl···H/H···Cl contacts (16.0%) and O···H/H···O contacts (10.3%). nih.gov Similarly, for 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, the analysis showed that H···H (35.5%), C···H/H···C (33.7%), and Cl···H/H···Cl (12.3%) contacts were the most important. nih.gov

This analysis for this compound would quantify the contributions of various weak interactions, such as H···H, C···H, and Cl···H contacts, as well as potential π-π stacking interactions, which are crucial for understanding the molecule's crystal packing and resulting physical properties. researchgate.netnih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Chloro-Substituted Aromatic Compounds

| Compound | H···H (%) | C···H/H···C (%) | Cl···H/H···Cl (%) | O···H/H···O (%) | Other (%) | Reference |

| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate | 50.8 | 5.3 | 16.0 | 10.3 | 17.6 | nih.gov |

| 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | 35.5 | 33.7 | 12.3 | 9.5 (N···H) | 9.0 | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | - | 33.4 | - | - | 66.6 | researchgate.net |

Prediction of Collision Cross Section (CCS) Values for Mass Spectrometry-Based Identification

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov The measured parameter, the collision cross section (CCS), is a characteristic physical property of an ion that reflects its three-dimensional structure. The inclusion of experimental CCS values in spectral libraries significantly improves confidence in compound identification. nih.gov

However, the experimental determination of CCS values for all known compounds is impractical. Consequently, computational methods for predicting CCS values have become increasingly important. mdpi.com These predictive models are often based on machine learning (ML) algorithms trained on large datasets of experimentally measured CCS values. nih.gov Various ML models, such as support vector machines (SVM) and gradient boosting machines (GBM), are employed, using molecular descriptors or structural fingerprints as input to predict the CCS value. mdpi.combiorxiv.org

The accuracy of these predictions can be quite high, with median relative errors often falling between 1% and 3% for many classes of small molecules. mdpi.combiorxiv.org For example, one study using an SVM-based model reported median relative errors of 1.50% for protonated molecules and 1.82% for sodiated molecules among food contact chemicals. nih.gov Another approach, MGAT-CCS, which uses a graph attention network, achieved median relative errors of 1.40% for metabolites in positive ion mode. nih.govacs.org

For the identification of this compound and its analogs in complex mixtures, having a predicted CCS value can serve as an additional, orthogonal data point alongside mass-to-charge ratio and retention time. nih.gov If an unknown compound is detected by MS, its experimental CCS can be measured and compared against a library of predicted CCS values for potential candidates. A close match between the experimental and predicted CCS significantly reduces the number of false positive identifications and increases the certainty of the annotation. nih.govacs.org

Table 4: Performance of Various Machine Learning Models for CCS Prediction of Small Molecules

| Prediction Model/Method | Molecule Class | Ion Type | Median Relative Error (%) | Reference |

| MGAT-CCS | Metabolites | [M+H]⁺ | 1.40 | nih.govacs.org |

| CCSP 2.0 (SVR) | General Small Molecules | [M+H]⁺ | 1.73 | biorxiv.org |

| SVM Model | Food Contact Chemicals | [M+H]⁺ | 1.50 | nih.gov |

| DarkChem (Neural Network) | General Small Molecules | Not specified | ~2.5 | mdpi.com |

| AllCCS | Food Packaging Additives | [M+H]⁺ | Error >5% for some compounds | nih.gov |

Biological and Medicinal Chemistry Applications of Quinoline Derivatives Derived from 2 Chloro 6 Ethoxy 3 Methylquinoline

Anti-Malarial and Anti-plasmodial Activity

Quinoline-based compounds have historically been the cornerstone of antimalarial chemotherapy. rsc.org The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the development of new and effective antimalarial agents. nih.govresearchgate.net Derivatives of 2-Chloro-6-ethoxy-3-methylquinoline have been explored for their potential to address this challenge.

Mechanisms of Action, including Inhibition of Plasmodium falciparum Lactate (B86563) Dehydrogenase (pfLDH)

The primary mode of action for many quinoline (B57606) antimalarials involves the inhibition of hemozoin formation. researchgate.netplos.org During its life cycle in human red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. plos.org

Another critical target for antimalarial drugs is the Plasmodium falciparum lactate dehydrogenase (pfLDH) enzyme. plos.org This enzyme is essential for the parasite's energy metabolism, as it relies on glycolysis for ATP production. plos.org Inhibition of pfLDH disrupts the parasite's ability to generate energy, ultimately leading to its death. Docking studies have suggested that quinoline derivatives can bind to the active site of pfLDH, competing with the natural substrate, NADH. nih.govtandfonline.com Some quinoline derivatives are believed to form complexes with dimeric hematin, which then act as more efficient inhibitors of pfLDH. plos.orgnih.gov The development of bulkier quinoline molecules is a strategy being explored to overcome chloroquine (B1663885) resistance, as these larger molecules may be less susceptible to efflux pumps in resistant parasite strains. nih.gov

In Vitro Efficacy against Multi-Drug Resistant Plasmodium falciparum Strains

Several studies have demonstrated the in vitro efficacy of novel quinoline derivatives against various strains of P. falciparum, including those resistant to chloroquine and other antimalarial drugs. acs.orgnih.gov For instance, certain quinoline-4-carboxamide derivatives have shown similar levels of activity across multiple drug-resistant strains such as K1, W2, 7G8, TM90C2A, D6, and V1/S. acs.org Hybrid compounds, which combine the quinoline scaffold with other pharmacophores like pyrimidine (B1678525) or clotrimazole, have also exhibited potent activity against both chloroquine-sensitive and chloroquine-resistant strains. nih.gov The development of these hybrid molecules represents a promising strategy to combat multidrug-resistant malaria. nih.govmalariaworld.org

Anti-Cancer Properties and Proposed Mechanisms

The quinoline scaffold is a privileged structure in the design of anticancer drugs, with derivatives exhibiting a variety of mechanisms to combat cancer cell proliferation. nih.govresearchgate.netrsc.org

Modulation of Cell Cycle Progression and Induction of Apoptosis

A key strategy in cancer chemotherapy is to induce apoptosis (programmed cell death) in malignant cells. Many quinoline derivatives have been shown to exert their anticancer effects by modulating the cell cycle and triggering apoptosis. nih.govnih.govnih.gov These compounds can arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govnih.govrsc.org For example, certain tetrahydroquinolinone derivatives have been observed to arrest the cell cycle at the G2/M phase in lung cancer cells, leading to apoptotic cell death. nih.gov Similarly, other quinoline derivatives have been shown to induce apoptosis in various cancer cell lines, including breast cancer and leukemia, by activating apoptotic pathways. nih.govnih.govmdpi.com The induction of apoptosis is often confirmed by methods such as flow cytometry to detect an increase in the sub-G1 cell population and Annexin V staining. nih.govmdpi.com

Inhibition of Key Enzymes (e.g., Tyrosine Kinases, Topoisomerases, DHODH Kinase, Tubulin Polymerization)

Quinoline derivatives have been found to inhibit several key enzymes that are crucial for cancer cell survival and proliferation.

Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. google.com Dysregulation of tyrosine kinase activity is a common feature of many cancers. Quinoline derivatives have been developed as potent inhibitors of various tyrosine kinases, including the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGF-RTK). google.comnih.govnih.govacs.org By blocking the activity of these kinases, these compounds can halt the uncontrolled growth of cancer cells. researchgate.netnih.gov

Topoisomerases: These enzymes are essential for resolving topological problems in DNA during replication, transcription, and repair. nih.govwikipedia.org Inhibition of topoisomerases leads to DNA damage and ultimately cell death. mdpi.com Certain quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase IIα, making them promising candidates for cancer chemotherapy. acs.orgnih.gov

Dihydroorotate Dehydrogenase (DHODH): This enzyme is involved in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. rsc.org Rapidly proliferating cancer cells have a high demand for pyrimidines, making DHODH an attractive target for anticancer drugs. Several quinoline derivatives have been identified as potent inhibitors of human DHODH. rsc.orgrsc.orgnih.gov

Tubulin Polymerization: Microtubules, which are polymers of tubulin, play a vital role in cell division, intracellular transport, and maintenance of cell shape. nih.govtandfonline.com Disruption of tubulin polymerization dynamics can arrest cells in mitosis and lead to apoptosis. rsc.orgtandfonline.com A number of quinoline derivatives have been designed as tubulin polymerization inhibitors, often targeting the colchicine (B1669291) binding site. nih.govrsc.orgacs.orgmdpi.com These compounds have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govnih.gov

Assessment of Cytotoxicity Profiles in Human Cancer Cell Lines

The cytotoxic effects of quinoline derivatives derived from this compound have been evaluated against a wide range of human cancer cell lines. These studies are crucial for determining the potency and selectivity of new compounds. benthamdirect.combrieflands.com For example, derivatives of 6-cinnamamido-quinoline-4-carboxamide have shown significant inhibition of proliferation in various cancer cell lines, with IC50 values in the low micromolar range. nih.gov The cytotoxicity of these compounds has been assessed in cell lines derived from various cancers, including breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT-116), and leukemia (K-562, HL-60). nih.govnih.govmdpi.comtandfonline.comnih.gov The results from these cytotoxicity assays provide valuable information for the structure-activity relationship (SAR) studies and further optimization of lead compounds. researchgate.netnih.gov

Interactive Table: Cytotoxicity of Select Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-f]quinoline (2E) | NUGC-3 (Gastric) | < 8 | mdpi.com |

| Pyrazolo[4,3-f]quinoline (1M) | NUGC-3 (Gastric) | < 8 | mdpi.com |

| 6-cinnamamido-quinoline-4-carboxamide (5d) | HCT-116 (Colon) | ~1 | nih.gov |

| 6-cinnamamido-quinoline-4-carboxamide (5e) | HCT-116 (Colon) | ~0.5 | nih.gov |

| Quinoline derivative (4c) | MDA-MB-231 (Breast) | Not specified as IC50, but potent | nih.gov |

| Quinoline-based CA-4 analogue (12c) | MCF-7 (Breast) | 0.010 | tandfonline.com |

| Quinoline-based CA-4 analogue (12c) | HL-60 (Leukemia) | 0.042 | tandfonline.com |

| Quinoline sulfonamide (D13) | HeLa (Cervical) | 1.34 | mdpi.com |

Anti-HIV Activity as Latency-Reversing Agents (LRAs)

Derivatives of this compound have been investigated for their potential as latency-reversing agents (LRAs) in the context of HIV-1. The persistence of latent HIV reservoirs is a major obstacle to curing the infection, as these reservoirs are not targeted by current antiretroviral therapies. nih.gov LRAs aim to reactivate the virus from its latent state, making it susceptible to elimination by the immune system or antiviral drugs, a strategy often referred to as "shock and kill". nih.gov

One such derivative, identified as KL-2, has shown promise in reactivating viral gene expression in peripheral blood mononuclear cells (PBMCs) from HIV-infected individuals on suppressive antiretroviral therapy. nih.gov KL-2 has been observed to act synergistically with other LRAs to enhance viral transcription. nih.gov

Histone Deacetylase (HDAC) Inhibition Profiles

While the direct HDAC inhibition profile of this compound derivatives is not extensively detailed in the provided context, the broader class of quinoline-containing compounds has been associated with HDAC inhibition. HDAC inhibitors are a recognized class of LRAs that function by altering chromatin structure to facilitate gene expression. nih.govnih.gov Abnormal HDAC activity can lead to the transcriptional repression of genes, including those of the latent HIV-1 provirus. nih.gov By inhibiting HDACs, the chromatin surrounding the provirus can be remodeled to a more open state, allowing for transcriptional activation. The development of selective HDAC inhibitors is an active area of research to minimize off-target effects and enhance the therapeutic window. nih.gov

Modulation of NFAT Pathway for HIV-1 Gene Expression

The activation of transcription factors that bind to the HIV Long Terminal Repeat (LTR) is a key mechanism for reactivating viral transcription. nih.gov Among these, the Nuclear Factor of Activated T-cells (NFAT) pathway plays a significant role. While the direct modulation of the NFAT pathway by this compound derivatives is not explicitly detailed, it is a known target for some LRAs. For instance, some LRAs work by increasing intracellular calcium levels, which in turn activates calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus to initiate gene transcription. nih.gov

Reactivation of HIV-1 Transcription via P-TEFb Release

A significant mechanism by which derivatives of this compound, such as KL-2, are thought to reactivate HIV-1 is through the release of the Positive Transcription Elongation Factor b (P-TEFb). nih.gov P-TEFb is crucial for the transition from abortive to productive transcription of the HIV-1 provirus. mdpi.com The viral Tat protein recruits P-TEFb to the nascent viral transcript, leading to the phosphorylation of negative elongation factors and the RNA polymerase II C-terminal domain, which ultimately results in efficient transcriptional elongation. mdpi.comnih.gov

In latent cells, P-TEFb is often sequestered in an inactive complex. nih.gov The small molecule KL-2 has been shown to disrupt this sequestration, releasing active P-TEFb and thereby promoting transcriptional elongation and viral gene expression. nih.gov This release of P-TEFb can also enhance the activity of other LRAs, suggesting a synergistic approach to HIV latency reversal. nih.gov

Anti-Microbial Spectrum (Antibacterial, Antifungal, Anti-leishmanial)

Derivatives of 2-chloro-quinolines have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of quinoline derivatives. For instance, hydrazone derivatives of 2-chloro-6-methylquinoline (B1583817) have shown good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Vibrio cholera) bacteria. researchgate.net Similarly, secondary and tertiary amines bearing a 2-chloro-6-methylquinoline moiety have been synthesized and screened for their antibacterial effects against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov Novel oxetoquinolines derived from 2-chloro-3-formyl quinolines also exhibited moderate to good activity against various bacterial pathogens. medcraveonline.com Furthermore, quinolino-oxazines synthesized from 6-substituted-2-chloro-quinoline-3-carbaldehydes have shown potent antibacterial properties. niscpr.res.in

Antifungal Activity: The antifungal properties of 2-chloro-quinoline derivatives are also noteworthy. Hydrazone derivatives have been tested against fungi such as Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. researchgate.net Secondary and tertiary amines containing the 2-chloro-6-methylquinoline scaffold also displayed antifungal activity against a similar panel of fungi. nih.gov The synthesized quinolino-oxazines also demonstrated promising antifungal activity. niscpr.res.in

Anti-leishmanial Activity: While the provided information focuses primarily on antibacterial and antifungal activities, the broader class of quinoline derivatives has been investigated for various antiparasitic properties, including anti-leishmanial effects. However, specific data on derivatives of this compound in this context is not available in the provided search results.

Below is a summary of the antimicrobial activities of some quinoline derivatives:

| Derivative Class | Tested Against | Activity Level |

|---|---|---|

| 2-chloro-6-methylquinoline hydrazones | S. aureus, B. subtilis, E. coli, V. cholera | Good |

| 2-chloro-6-methylquinoline hydrazones | M. tuberculosis H37Rv | Good |

| Secondary/tertiary quinolinyl amines | E. coli, S. aureus, P. aeruginosa | Promising (especially with electron-withdrawing groups) |

| Oxetoquinolines | Various bacterial pathogens | Moderate to good |

| Quinolino-oxazines | Various bacteria and fungi | Potent |

| 2-chloro-6-methylquinoline hydrazones | A. niger, A. flavus, M. purpureus, P. citrinum | Active |

Anti-Inflammatory Effects

Quinoline derivatives are recognized for their anti-inflammatory potential. medcraveonline.com Inflammation is a key process in many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. idosi.org While the specific anti-inflammatory mechanisms of derivatives of this compound are not detailed in the provided results, the general anti-inflammatory activity of the quinoline scaffold is well-established. medcraveonline.com

Anti-Oxidant Activity

Several studies have explored the antioxidant properties of quinoline derivatives. medcraveonline.comresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. idosi.org

Hydrazide-hydrazone analogues derived from quinolines have demonstrated good radical scavenging potentials. researchgate.net Studies on oxetoquinolines derived from 2-chloro-3-formyl quinolines also reported antioxidant activity. medcraveonline.com The antioxidant capacity of quinoline derivatives is often attributed to their chemical structure, with specific substitutions influencing their activity. idosi.orgresearchgate.net For example, the presence of a hydroxyl group can enhance antioxidant activity. researchgate.net The evaluation of antioxidant potential is commonly carried out using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. mdpi.com

Potential as SARS-CoV Inhibitors

The global health crisis caused by SARS-CoV-2 has spurred intensive research for effective antiviral agents. mdpi.com The main protease (Mpro or 3CLpro) and papain-like protease (PLpro) of the virus are crucial enzymes in its life cycle, making them prime targets for antiviral drug development. mdpi.comnih.gov Quinoline derivatives have emerged as a promising class of inhibitors for these viral proteases.

Research has shown that the quinoline core is a vital scaffold for designing drugs with potent pharmacological activities against coronaviruses. nih.gov In the search for novel therapeutics, scientists have designed and synthesized 2-chloroquinoline-based molecules with an imine moiety, intended to act as nucleophilic warheads against the cysteine proteases of SARS-CoV-2. nih.gov A series of these 2-chloroquinoline (B121035) derivatives were evaluated as dual inhibitors of both Mpro and PLpro. nih.gov Biochemical and computational studies indicated that these compounds bind in the substrate-binding pocket of Mpro and the BL2 loop of PLpro. nih.gov

Furthermore, a computational study on a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, demonstrated its potential as a SARS-CoV-2 inhibitor. nih.gov Molecular docking simulations revealed significant intermolecular interactions between the quinoline derivative and the Mpro protein, resulting in a strong binding energy of -5.5 kcal/mol. nih.gov This binding affinity was found to be superior to that of chloroquine (-4.5 kcal/mol) under the same computational conditions. nih.gov Analysis of the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this quinoline derivative suggested it could be a viable candidate for further development as a SARS-CoV-2 inhibitor. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. nih.gov Structure-Activity Relationship (SAR) studies are therefore essential to understand how different functional groups influence efficacy and to guide the rational design of more potent and selective molecules. nih.govnih.govacs.org

The specific placement and chemical properties of substituents on the quinoline core play a critical role in defining the pharmacological profile of the resulting compounds.

C-6 Position: The substituent at the C-6 position significantly impacts activity. For instance, in the context of antimalarial activity, replacing a methoxy (B1213986) group at the C-6' position of quinine (B1679958) with a halogen like chlorine can enhance its potency. rsc.org In the development of c-Met kinase inhibitors, modifications at the C-6 position of the quinoline scaffold have been a key strategy. nih.gov Lien and co-workers designed 4,6,7-substituted quinolines where the C-6 substitution was explored, leading to derivatives with potent antiproliferative activity against various cancer cell lines. nih.gov

C-3 Position: The C-3 position is another critical site for modification. Nishii and colleagues explored 3,6-disubstituted quinolines, identifying a compound with selective inhibition against c-Met kinase. nih.gov This highlights the importance of substitution at both the C-3 and C-6 positions for achieving kinase selectivity.

The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives based on available research.

| Position | Substituent | Observed Effect | Biological Activity | Reference |

| C-6 | Chloro (vs. Methoxy) | Enhanced activity | Antimalarial | rsc.org |

| C-5 | Methyl (vs. C-6 Methyl) | More potent activity | Anticancer | biointerfaceresearch.com |

| C-8 | Hydroxyl (vs. Nitro) | Better cytotoxicity | Anticancer | acs.org |

| C-3, C-6 | Various substituents | Influences kinase selectivity | c-Met Inhibition | nih.gov |

Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more pharmacophoric units to create a new single molecule. nih.govresearchgate.net This approach aims to produce hybrid compounds with improved affinity, enhanced efficacy, dual modes of action, or reduced side effects compared to the parent molecules. nih.govresearchgate.net

The quinoline nucleus has been frequently combined with the chalcone (B49325) scaffold (1,3-diarylprop-2-en-1-one), another privileged structure known for a wide range of biological activities. nih.govunud.ac.id This has led to the development of novel quinoline-chalcone hybrids with significant therapeutic potential, particularly as anticancer and antimalarial agents. nih.govnih.gov

Antimalarial Applications: In one study, a series of twenty-two molecular hybrids were synthesized by coupling a quinoline nucleus with various chalcone derivatives. These compounds demonstrated good antiplasmodial activity against the chloroquine-sensitive (NF54) strain of P. falciparum, with IC50 values ranging from 0.10 to 4.45 μM. nih.gov

Anticancer Applications: A series of quinoline-chalcone hybrids were designed and evaluated as potential anticancer agents. nih.gov Compounds 9i and 9j from this series were identified as the most potent against all tested cancer cell lines, with IC50 values of 1.91–5.29 μM against A549 (lung cancer) and K-562 (leukemia) cells. nih.gov Mechanistic studies revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.gov Furthermore, they were found to be non-selective inhibitors of all PI3K isoforms, with compound 9i showing the highest potency against PI3K-γ (IC50 = 52 nM). nih.gov Another study reported that a quinoline-chalcone hybrid bearing 3,4,5-trisubstituted methoxy groups on the chalcone moiety exhibited excellent inhibitory potency against selected cancer cell lines, with IC50 values ranging from 1.38 to 5.21 µM. biointerfaceresearch.com

The table below presents the cytotoxic activity of selected quinoline-chalcone hybrids against different cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

| 9i | A549 | 3.91 | nih.gov |

| K-562 | 1.91 | nih.gov | |

| 9j | A549 | 5.29 | nih.gov |

| K-562 | 2.67 | nih.gov | |

| Cisplatin (reference) | K-562 | 2.71 | nih.gov |

| Hybrid with 3,4,5-trimethoxychalcone | Various | 1.38 - 5.21 | biointerfaceresearch.com |

The physicochemical properties of molecules, particularly their three-dimensional structure (steric effects) and lipophilicity, are fundamental determinants of their biological activity. nih.govnih.gov

Steric effects refer to the influence of the size and shape of a molecule on its interaction with a biological target. The spatial arrangement of different parts of a molecule can be crucial for achieving a proper fit within a receptor's binding site. For example, in a study of quinoline derivatives designed to reverse multidrug resistance in cancer cells, SAR analysis indicated that for high activity, the two aryl rings in the hydrophobic part of the molecule must deviate from a common plane. nih.gov This non-planar conformation is thought to enable interaction with hydrogen bond donors of the P-glycoprotein (P-gp) transporter through π-hydrogen-π interactions. nih.gov The distance between the hydrophobic moiety and a basic nitrogen atom in the side chain was also found to be a critical factor for activity. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. mdpi.comijpsjournal.com However, these methods often suffer from harsh reaction conditions, low yields, and the use of toxic reagents. mdpi.com The future of quinoline synthesis, including for compounds like 2-Chloro-6-ethoxy-3-methylquinoline, lies in the development of novel and sustainable routes that are more environmentally friendly and efficient.

Recent advancements have focused on "green chemistry" approaches, which utilize alternative energy sources and eco-friendly catalysts. ijpsjournal.comrsc.orgtandfonline.comacs.org These methods include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rsc.orgtandfonline.comtandfonline.com

Ultrasound-promoted synthesis: Ultrasound irradiation offers another energy-efficient method for synthesizing quinoline derivatives. rsc.orgfrontiersin.orgrsc.org

Use of green catalysts: Researchers are exploring the use of recyclable and reusable catalysts, such as clays (B1170129) and ionic liquids, to minimize waste. mdpi.comrsc.org

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce the environmental impact of chemical processes. rsc.orgtandfonline.com

Multicomponent reactions (MCRs): MCRs allow for the construction of complex molecules like quinolines in a single step from multiple starting materials, increasing efficiency and atom economy. rsc.org

Metal-catalyzed synthesis: Transition metal catalysis, including copper- and nickel-catalyzed reactions, has shown promise for the efficient synthesis of polysubstituted quinolines. rsc.orgmdpi.com

These sustainable methodologies could be adapted for the synthesis of this compound, potentially leading to more cost-effective and environmentally benign production processes.

Identification and Validation of New Biological Targets for Therapeutic Intervention

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects. nih.govresearchgate.netrsc.org This broad activity spectrum suggests that quinolines can interact with multiple biological targets. While some targets are well-established, future research should focus on identifying and validating new biological targets for quinoline analogs, including derivatives of this compound.

The diverse biological activities of quinolines stem from their ability to interact with various molecular targets, including:

Kinases: Many quinoline-based compounds act as kinase inhibitors, which are crucial in cancer therapy. nih.govconsensus.app

DNA and associated enzymes: Quinolines can intercalate into DNA or inhibit enzymes like topoisomerase, leading to anticancer effects. nih.gov

Heme detoxification pathway in malaria: Chloroquine (B1663885) and other quinoline antimalarials are thought to interfere with the parasite's detoxification of heme. nih.govhuji.ac.ilpnas.org

Reverse transcriptase in HIV: Certain quinoline derivatives have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.govtubitak.gov.tr

For a compound like this compound, the specific substituents—a chloro group at position 2, an ethoxy group at position 6, and a methyl group at position 3—will influence its binding affinity and selectivity for different biological targets. Future research should employ techniques like photoaffinity labeling to identify the specific protein targets of this compound and its analogs. nih.gov

Integration of Advanced Computational Approaches for Accelerated Drug Discovery

Advanced computational approaches are becoming indispensable in modern drug discovery, offering a way to accelerate the process and reduce costs. nih.gov For this compound, these methods can be instrumental in predicting its biological activity and guiding the design of more potent and selective analogs.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions. nih.govtubitak.gov.trresearchgate.netmdpi.comijprajournal.com For instance, docking studies could predict how the chloro, ethoxy, and methyl groups of this compound interact with the active site of a target protein.

Virtual Screening: This technique involves computationally screening large libraries of compounds against a biological target to identify potential hits. nih.govtandfonline.comnih.gov A virtual library of derivatives based on the this compound scaffold could be screened against various therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the three-dimensional structure of quinoline derivatives with their biological activity, helping to identify key structural features for potency. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the interaction. nih.govmdpi.comtandfonline.com

By integrating these computational tools, researchers can prioritize the synthesis of the most promising derivatives of this compound, thereby streamlining the drug discovery process.

Detailed Elucidation of Molecular Mechanisms of Action for Promising Analogs

Understanding the precise molecular mechanism of action is crucial for the development of any new therapeutic agent. For promising analogs of this compound, detailed mechanistic studies will be essential.

The mechanism of action for quinoline derivatives can be complex and target-dependent. For example, in the context of malaria, quinoline antimalarials are known to interfere with heme polymerization in the parasite's food vacuole. nih.govhuji.ac.ilpnas.org In cancer, they can induce apoptosis through various pathways, including the inhibition of kinases or topoisomerases. consensus.appnih.gov